4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-15-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
JCWCYXBMXRYLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine
Retrosynthetic Analysis of the 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine Core Structure
A retrosynthetic analysis of this compound suggests several possible disconnection pathways. The primary disconnections involve the C-C bond between the phenyl group and the pyrrole (B145914) ring, and the bonds forming the pyrrolo[2,3-b]pyridine core itself. One common approach is to disconnect the phenyl group, leading back to a 4-bromo-1H-pyrrolo[2,3-b]pyridine intermediate. This intermediate can then be further deconstructed. Another strategy involves the disconnection of the pyrrole ring from the pyridine (B92270) core, which would start from a substituted pyridine precursor. The introduction of the bromine at the C4 position can be envisioned either through direct bromination of a pre-formed 3-phenyl-1H-pyrrolo[2,3-b]pyridine or by utilizing a pre-brominated pyridine precursor in the ring-forming reactions.
Establishment of the Pyrrolo[2,3-b]pyridine Ring System
The construction of the pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), skeleton is a pivotal step in the synthesis of the target molecule. Various synthetic strategies have been developed to efficiently assemble this fused bicyclic framework. nih.gov
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions are a powerful tool for the formation of the pyrrolo[2,3-b]pyridine system. ajol.info These reactions typically involve the condensation of a suitably functionalized aminopyridine with a partner that provides the necessary atoms for the pyrrole ring. For instance, a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of an acid catalyst can yield substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info Another approach involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to construct fluorinated pyrrolo[2,3-b]pyridines. enamine.net
Strategies for Constructing the Fused Bicyclic Framework
Several strategies exist for the construction of the fused bicyclic framework of 7-azaindoles. nih.gov One common method involves starting with commercially available 2-aminopyridines and building the pyrrole ring onto this scaffold. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, have been employed to prepare N-arylated azaindoles. researchgate.net An iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation also provides an efficient route to 7-azaindole ring systems. researchgate.net Furthermore, successive selective functionalization of a pre-existing 7-azaindole template is a viable strategy. nih.gov
Regioselective Introduction of the Bromo Group at Position 4
The introduction of a bromine atom specifically at the C4 position of the pyrrolo[2,3-b]pyridine ring requires careful control of the reaction conditions to achieve the desired regioselectivity.
Direct Halogenation Protocols
Direct halogenation of the 7-azaindole scaffold can be a straightforward method for introducing a bromine atom. Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose. For example, the SEM-protected 4-(2-fluoro-4-nitrophenoxy)-7-azaindole was successfully brominated with NBS to give the 3-bromo derivative in high yield. nih.gov While direct bromination at the C3 position is common, achieving selective bromination at C4 can be more challenging and may depend on the existing substitution pattern and the reaction conditions employed. The use of specific catalysts or directing groups can influence the regiochemical outcome of the halogenation.
Precursor-Based Bromination Strategies
An alternative to direct bromination is the use of a pyridine precursor that already contains a bromine atom at the desired position. This "precursor-based" strategy involves constructing the pyrrolo[2,3-b]pyridine ring system using a starting material such as a 4-bromopyridine (B75155) derivative. This approach ensures that the bromine is located at the C4 position in the final product. For instance, a 4-bromo-substituted aminopyridine could be utilized in a cyclization reaction to form the fused ring system, thereby incorporating the bromine atom at the correct position from the outset. This method avoids potential issues with regioselectivity that can arise during the direct halogenation of the bicyclic system.
Regioselective Introduction of the Phenyl Group at Position 3
The introduction of a phenyl group specifically at the C3 position of the 4-bromo-7-azaindole scaffold is a key challenge. This is typically achieved through modern cross-coupling reactions, which necessitate the prior functionalization of the C3 position to enable the C-C bond formation.
Carbon-Carbon Bond Forming Reactions at the Pyrrole Moiety (e.g., Cross-Coupling Methods)
The most common and effective method for creating the C3-phenyl bond on the 7-azaindole nucleus is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (phenylboronic acid in this case) with a halide (or triflate) at the C3 position.
A plausible and documented synthetic route involves a two-step sequence starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine:
Regioselective Iodination at C3: The first step is the selective introduction of an iodine atom at the C3 position of the 4-bromo-7-azaindole core. The pyrrole ring of the 7-azaindole is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site. Reagents such as N-iodosuccinimide (NIS) are commonly used for this purpose. The reaction of 5-bromo-7-azaindole (B68098) with NIS has been shown to afford the corresponding 3-iodo derivative, and this principle can be extended to the 4-bromo isomer.
Chemoselective Suzuki-Miyaura Coupling: With the resulting 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate, a chemoselective Suzuki-Miyaura coupling can be performed. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective coupling of phenylboronic acid at the C3 position, leaving the C4-bromo substituent intact. A typical catalytic system for this transformation involves a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like potassium carbonate, in a suitable solvent system like a dioxane/water mixture. nih.gov Short reaction times, sometimes facilitated by microwave irradiation, can enhance the selectivity of the coupling at the iodo position. nih.gov
The following table summarizes representative conditions for the C3-arylation of a dihalo-7-azaindole derivative.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 3:1 Dioxane:Water | 85 | 4 | 93 |
This table is illustrative of conditions used for Suzuki couplings on related dihalo-azaindole systems and provides a starting point for the synthesis of the target compound.
Functional Group Interconversion on Pre-substituted Intermediates
While direct C-H arylation at the C3 position of 4-bromo-7-azaindole is a potential alternative, it is often less regioselective and may require specific directing groups. The more reliable method remains the halogenation of C3 followed by a cross-coupling reaction. Therefore, functional group interconversion is most critical in the preparation of the key intermediate, 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. The conversion of the C-H bond at position 3 to a C-I bond is a pivotal functional group interconversion that activates this position for the subsequent introduction of the phenyl group via a Suzuki-Miyaura reaction.
Protective Group Chemistry in the Synthesis of N-H Pyrrolo[2,3-b]pyridines
The pyrrole nitrogen of the 7-azaindole core is acidic and can interfere with organometallic reagents and bases used in cross-coupling reactions. Therefore, protection of this N-H group is often a crucial step to improve yields and prevent side reactions.
Several protecting groups have been successfully employed for the 7-azaindole nitrogen, including:
Tosyl (Ts): A robust electron-withdrawing group that can be introduced by reacting the azaindole with p-toluenesulfonyl chloride in the presence of a base. The tosyl group can be removed under basic conditions. nih.gov
Triisopropylsilyl (TIPS): A bulky silyl (B83357) group that offers good protection and can be introduced using triisopropylsilyl chloride and a base like sodium hydride. guidechem.com It is typically removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
2-(Trimethylsilyl)ethoxymethyl (SEM): This group is known to act as both a protecting and an activating group in some contexts. It is introduced using SEM-Cl and a base. Deprotection can be achieved under acidic conditions or with fluoride ions.
The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal in the final step. For instance, in a multi-step synthesis involving Suzuki couplings, a protecting group that is stable to the palladium catalyst and the basic conditions is essential. After the successful introduction of the phenyl group at C3, the protecting group is removed to yield the final N-H pyrrolo[2,3-b]pyridine. For example, a tosyl group can be cleaved using a base to provide the final product. nih.gov
The following table outlines common protecting groups for 7-azaindole and their typical deprotection methods.
| Protecting Group | Reagent for Introduction | Deprotection Conditions |
| Tosyl (Ts) | p-Toluenesulfonyl chloride, Base | Basic hydrolysis (e.g., NaOH, K₂CO₃) |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride, Base | Fluoride source (e.g., TBAF) |
| SEM | SEM-Cl, Base | Acidic conditions or Fluoride source |
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing the reaction conditions for the key C3-phenylation step is critical for maximizing the yield and purity of this compound. Key parameters to consider in the Suzuki-Miyaura coupling include:
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine (B1218219) ligand is crucial. Catalysts like PdCl₂(dppf)·CH₂Cl₂ or systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos) have been shown to be effective for C3-arylation of 7-azaindoles. acs.org The ligand influences the reactivity and stability of the catalytic species.
Base: A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield. acs.org
Solvent: A mixture of an organic solvent and water, such as dioxane/water or toluene/ethanol, is often used to dissolve both the organic substrate and the inorganic base. acs.org
Temperature and Reaction Time: These parameters are often interdependent. Microwave heating can significantly shorten reaction times and in some cases improve yields and selectivity. nih.gov For conventional heating, temperatures typically range from 60 to 100 °C. acs.org
The table below illustrates the effect of different reaction parameters on the yield of a model C3-arylation of a 3-iodo-7-azaindole derivative.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 85-93 |
| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 85 | ~90 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | Varies |
Data compiled from studies on related 3-iodo-7-azaindole arylations. nih.govacs.org
Development of Green Chemistry Approaches and Scalable Synthetic Routes
Efforts to develop more environmentally friendly and scalable synthetic routes for compounds like this compound are ongoing. Key areas of focus in green chemistry include:
Solvent Selection: Replacing hazardous solvents like dioxane and DMF with greener alternatives is a primary goal. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored for Suzuki-Miyaura reactions. nih.govacsgcipr.org Propylene carbonate is another green solvent that has been successfully used in Suzuki couplings. researchgate.net
Catalyst Efficiency: Developing more active catalysts that can be used at lower loadings reduces the amount of heavy metal waste. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is also advantageous as they can be more easily recovered and recycled. acsgcipr.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Direct C-H activation/arylation methods, if they can be made highly regioselective, are attractive in this regard as they avoid the pre-functionalization (e.g., halogenation) step.
Energy Efficiency: The use of microwave irradiation can reduce reaction times and energy consumption compared to conventional heating.
Chemical Reactivity and Derivatization of 4 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine
Reactivity Profile of the 4-Bromo Substituent
The bromine atom at the C4 position of the pyridine (B92270) ring is a key functional handle for a wide array of chemical transformations. Its reactivity is largely dictated by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halo-pyridines, particularly when the halogen is located at a position activated by the ring nitrogen (ortho or para). In 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine, the bromine atom is at the 4-position (para) relative to the pyridine nitrogen, making it susceptible to displacement by strong nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this high-energy intermediate. The stability of this complex is crucial and is enhanced by the electronegative nitrogen atom of the pyridine ring, which helps to delocalize the negative charge. stackexchange.com In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.
Common nucleophiles used in SNAr reactions with 4-halopyridines include alkoxides, thiolates, and amines. The reaction conditions typically require a strong nucleophile and may be facilitated by heat or the use of a polar aprotic solvent to solvate the cation and enhance the nucleophilicity of the attacking species. While specific studies on this compound are not extensively detailed in the literature, the general reactivity pattern of 4-bromopyridines strongly supports the feasibility of this transformation for introducing a variety of O-, S-, and N-linked substituents. nih.gov
The 4-bromo substituent serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a Palladium(0) species, transmetalation with a nucleophilic partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govlibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 4-position. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. beilstein-journals.org
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. nih.govmdpi.com |
| Ligand | PPh₃, XPhos, RuPhos, SPhos | Stabilizes the Pd center and influences reactivity. nih.govnih.gov |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. nih.govmdpi.com |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate. |
| Boron Reagent | Arylboronic acids, Alkenylboronic esters | Source of the new carbon-based substituent. nih.gov |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often sterically hindered), and a strong base. researchgate.net This method allows for the introduction of a diverse range of amino groups at the C4 position of the pyrrolopyridine core.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. nih.govresearchgate.net |
| Ligand | BINAP, XPhos, tBuDavePhos | Crucial for enabling the C-N bond formation. researchgate.net |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. researchgate.net |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are common. |
| Amine | Primary amines, secondary amines, anilines | The nitrogen source for the new C-N bond. organic-chemistry.org |
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling is an efficient method for synthesizing arylalkynes, which are valuable intermediates for further transformations or as components of functional materials. researchgate.netresearchgate.netsemanticscholar.org
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling. libretexts.orgresearchgate.net |
| Copper(I) Co-catalyst | CuI | Facilitates the activation of the alkyne. wikipedia.orgorganic-chemistry.org |
| Base | Et₃N, Piperidine, DIPA | Acts as both a base and often as the solvent. |
| Solvent | Toluene, THF, DMF | Used when the amine base is not the solvent. |
| Alkyne | Terminal alkynes (e.g., Phenylacetylene) | The coupling partner providing the alkynyl group. wikipedia.org |
Reactivity of the 3-Phenyl Substituent
The phenyl ring at the C3 position offers another site for functionalization, primarily through electrophilic aromatic substitution or directed ortho-metalation.
The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.com In this context, the 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl group acts as a substituent on the phenyl ring. Due to the electron-withdrawing nature of the pyridine portion of the heterocyclic core, the pyrrolopyridine moiety is expected to be a deactivating group. wikipedia.orgquora.com This deactivation means that harsher conditions may be required for substitution compared to unsubstituted benzene. The deactivating nature of the substituent generally directs incoming electrophiles to the meta-positions of the phenyl ring.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
In this compound, the nitrogen atoms of the heterocyclic core, particularly the pyridine nitrogen, can act as a directing group. harvard.eduresearchgate.net By coordinating to the lithium cation of the organolithium base, the nitrogen atom can direct deprotonation to one of the ortho-positions of the 3-phenyl ring. This approach provides a synthetic route to di-substituted phenyl derivatives that are often difficult to access through classical electrophilic substitution reactions.
Reactivity of the Pyrrolo[2,3-b]pyridine Core
The fused heterocyclic core, also known as the 7-azaindole (B17877) nucleus, possesses its own distinct reactivity. The pyrrole (B145914) portion of the ring system is electron-rich and generally susceptible to electrophilic attack, while the pyrrole nitrogen offers a site for substitution. pearson.com
Electrophilic substitution on the 7-azaindole core typically occurs on the pyrrole ring. In unsubstituted 7-azaindole, the C3 position is the most common site for electrophilic attack. However, in the title compound, this position is already occupied by the phenyl group. The next most likely position for electrophilic attack would be the C2 position.
Furthermore, the nitrogen atom of the pyrrole ring (N1) is a site for functionalization. It can be deprotonated with a suitable base and subsequently alkylated or acylated to install various substituents. This N-functionalization can be important for modulating the biological activity and physicochemical properties of the molecule. nih.gov The choice of protecting groups for the pyrrole nitrogen, such as a trimethylsilylethoxymethyl (SEM) group, can be critical in multi-step syntheses to prevent unwanted side reactions during other transformations on the molecule. nih.gov
Site-Selective Functionalization at Unsubstituted Positions
The this compound core offers several positions for functionalization: the N1-H of the pyrrole ring and the C2, C5, and C6 positions. The reactivity of these sites is influenced by the electronic nature of the bicyclic system and the existing substituents.
The pyrrole nitrogen (N1) can be readily deprotonated with a base and subsequently alkylated or acylated. N-protection is often a necessary step in the further functionalization of the 7-azaindole core to prevent side reactions and improve solubility. beilstein-journals.orgnih.gov
Electrophilic substitution reactions are expected to occur preferentially on the electron-rich pyrrole ring. The C3 position is generally the most nucleophilic in the 7-azaindole system; however, in this case, it is already substituted with a phenyl group. Therefore, electrophilic attack is likely to be directed to the C2 position.
Functionalization of the pyridine ring at the C5 and C6 positions is more challenging due to its electron-deficient nature. However, directed metalation or halogen-metal exchange reactions can be employed to introduce substituents at these positions.
A significant focus of the derivatization of 4-bromo-7-azaindoles is through palladium-catalyzed cross-coupling reactions at the C4 position, which will be discussed in the following section. Simple and efficient procedures for these reactions have been developed, highlighting the utility of the bromo substituent as a versatile handle for introducing molecular diversity. beilstein-journals.orgnih.gov For instance, palladium-catalyzed C-N and C-O bond formation reactions have been successfully applied to N-substituted 4-bromo-7-azaindoles, allowing for the introduction of amides, amines, amino acid esters, and phenols. beilstein-journals.orgnih.gov
A study on N-substituted 4-bromo-7-azaindoles demonstrated efficient palladium-catalyzed amination and etherification at the C4 position. The combination of a palladium catalyst, a suitable ligand (like Xantphos), and a base was found to be crucial for these transformations. beilstein-journals.org
Table 1: Palladium-Catalyzed C-N Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Amines beilstein-journals.org
| Entry | N-Protecting Group | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 92 |
| 2 | Methyl | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 95 |
| 3 | Ethyl | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 94 |
| 4 | Benzyl | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 85 |
Reaction conditions: N-protected 4-bromo-7-azaindole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (5 mol %), Xantphos (10 mol %), Cs₂CO₃ (1.5 mmol) in dioxane (2 mL) at 100 °C.
Table 2: Palladium-Catalyzed C-O Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Phenols beilstein-journals.org
| Entry | N-Protecting Group | Phenol (B47542) | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl | Phenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 80 |
| 2 | Methyl | Phenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 82 |
| 3 | Ethyl | 4-Methoxyphenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 85 |
Reaction conditions: N-protected 4-bromo-7-azaindole (1.0 mmol), phenol (1.2 mmol), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), K₂CO₃ (1.5 mmol) in dioxane (2 mL) at 110 °C.
Influence of 4-Bromo and 3-Phenyl Groups on Core Reactivity and Selectivity
The 4-bromo and 3-phenyl groups have a profound influence on the reactivity and selectivity of the 1H-pyrrolo[2,3-b]pyridine core.
The 4-bromo substituent on the pyridine ring serves two primary roles. First, it deactivates the pyridine ring towards electrophilic substitution due to its electron-withdrawing inductive effect. Second, and more importantly, it acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. nih.govmdpi.com This allows for the regioselective introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C4 position. The C-Br bond is the primary site of reactivity for these transformations, enabling diverse derivatization of the molecule. The synthesis of 3-alkynyl-5-aryl-7-aza-indoles, for example, has been achieved through sequential Sonogashira and Suzuki couplings on a di-halogenated pyrrolo[2,3-b]pyridine precursor, demonstrating the utility of halogen substituents in building molecular complexity. nih.gov
Together, these two substituents provide a strategic combination for chemical derivatization. The 4-bromo group offers a reliable handle for cross-coupling, while the 3-phenyl group modulates the electronic and steric environment of the pyrrole ring, influencing both reactivity and biological interactions.
Photochemical and Thermal Transformations
There is limited specific information available in the scientific literature regarding the photochemical and thermal transformations of this compound. However, the photophysics of the parent 7-azaindole scaffold has been studied. 7-azaindole is known to exhibit interesting photophysical properties, including excited-state proton transfer. The presence of the bromo and phenyl substituents would be expected to influence these properties. The heavy bromine atom could potentially enhance intersystem crossing, affecting the fluorescence and phosphorescence characteristics. The phenyl group could participate in extended conjugation, leading to shifts in the absorption and emission spectra.
Regarding thermal transformations, compounds with phenyl and bromo substituents on heterocyclic rings are generally stable under typical laboratory conditions. At higher temperatures, decomposition pathways could involve the cleavage of the C-Br bond or degradation of the heterocyclic core. The thermal decomposition of related aromatic compounds has been noted to sometimes involve the condensation of phenyl groups at elevated temperatures. mdpi.com However, without specific experimental data for this compound, any discussion on its thermal behavior remains speculative.
Stereoselective Transformations (if applicable to chiral derivatives)
The scientific literature currently lacks information on stereoselective transformations involving chiral derivatives of this compound. For stereoselective reactions to be applicable, the molecule would need to be modified to contain a chiral center or be used as a ligand for a chiral metal complex. For instance, if a chiral substituent were introduced at the N1 position or if the phenyl group at C3 were to be asymmetrically substituted and resolved, then diastereoselective or enantioselective transformations could be explored. However, to date, no such studies have been reported for this specific compound.
Structure Activity Relationship Sar Studies of 4 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine Analogues
Systematic Modification of the 4-Bromo Substituent and Its Impact on Molecular Recognition
The substituent at the 4-position of the pyrrolo[2,3-b]pyridine core plays a significant role in the molecule's interaction with its biological targets. While direct SAR studies focusing solely on the 4-bromo substituent of the 3-phenyl analogue are not extensively detailed in the provided literature, broader principles from related heterocyclic compounds highlight its importance.
Halogen atoms, such as bromine, are often strategically incorporated into drug candidates to enhance potency, selectivity, and other pharmacological properties. mdpi.com The addition of a halogen can influence the binding affinity of a ligand to its target kinase. mdpi.com In many kinase inhibitors, the pyrrolo[2,3-b]pyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 4-position is typically oriented towards the solvent-exposed region or a nearby sub-pocket.
Modification of this position can influence activity in several ways:
Steric Effects: The size of the substituent can impact the compound's ability to fit within the binding site. Replacing bromine with larger or smaller groups would directly test the steric tolerance of the target protein.
Electronic Effects: The electronegativity of the substituent can modulate the electronic character of the heterocyclic core, potentially influencing the strength of hinge-binding interactions.
Hydrophobic Interactions: Replacing the bromo group with lipophilic moieties could lead to favorable interactions with hydrophobic pockets in the target protein.
In a study on pyrrolo[3,2-c]pyridine derivatives, which are isomers of the core scaffold, modifications at the 4-position were found to be critical for activity against FMS kinase. nih.gov While this involves a different isomer, it underscores the sensitivity of the 4-position to substitution.
Investigation of the 3-Phenyl Substituent's Role in Ligand-Target Interactions, Including Phenyl Ring Substituent Effects
The 3-phenyl group is a key feature of this scaffold, typically extending into a hydrophobic pocket of the target protein, contributing significantly to binding affinity and selectivity. The orientation and substitution of this ring are critical determinants of potency.
In the development of fibroblast growth factor receptor (FGFR) inhibitors, modifying the substituents on the 3-phenyl ring of a pyrrolo[2,3-b]pyridine core led to significant changes in activity. The introduction of suitable groups was intended to better occupy a hydrophobic pocket. nih.gov For instance, adding methoxy (B1213986) groups at the 3- and 5-positions of the phenyl ring significantly improved potency against the FGFR1 kinase and cellular activity. nih.gov Conversely, placing a trifluoromethyl or benzyloxy group at the 4-position of the phenyl ring resulted in decreased activity. nih.gov This indicates that both the position and the nature of the substituent are crucial.
Similarly, in the pursuit of phosphoinositide 3-kinase (PI3K) inhibitors, replacing the 3-phenyl group on a 7-azaindole (B17877) core with a 3-pyridyl group led to a pronounced increase in potency, with one compound yielding an exceptionally potent inhibitor with an IC50 of 0.5 nM. nih.gov This highlights that heteroaromatic rings can sometimes offer more favorable interactions than a simple phenyl ring.
The table below summarizes the impact of substitutions on the 3-phenyl ring on FGFR1 inhibition. nih.gov
| Compound ID | 3-Phenyl Ring Substitution | FGFR1 Inhibition (%) @ 0.1 µM |
| 4a | 3-methoxy | 69% |
| 4c | 3-trifluoromethyl | 25% |
| 4f | 4-trifluoromethyl | 20% |
| 4g | 4-benzyloxy | 23% |
| 4h | 3,5-dimethoxy | 95% |
Conformational Analysis and Its Correlation with Biological Potency
The three-dimensional conformation of 4-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine analogues is a critical factor for their biological activity. The relative orientation of the 3-phenyl ring with respect to the pyrrolo[2,3-b]pyridine core, defined by the dihedral angle, can determine how well the molecule fits into the ATP-binding site of a kinase.
Molecular modeling studies on related scaffolds have shown that limiting the free rotation of key substituents can significantly enhance binding affinity. For some inhibitors, a planar and syn conformation between the azaindole core and an adjacent ring system is required for optimal activity. mdpi.com The introduction of certain groups can create intramolecular hydrogen bonds that restrain the flexibility of the molecule, locking it into a more bioactive conformation. nih.gov
In the context of IKKβ inhibitors, molecular docking studies revealed that the orientation of the phenyl group and its bulky substituents is crucial. mdpi.com An unfavorable conformation can prevent the heterocyclic scaffold from engaging with the kinase hinge region through conventional hydrogen bonds, leading to a loss of activity. researchgate.net Therefore, the conformational freedom of the 3-phenyl ring is a key parameter to consider in the design of potent and selective inhibitors based on this scaffold.
Exploration of Substituent Effects at Other Positions of the Pyrrolo[2,3-b]pyridine Core
Beyond the 3- and 4-positions, modifications at other sites on the pyrrolo[2,3-b]pyridine (7-azaindole) core have been extensively explored to optimize inhibitor properties.
C5-Position: This position is often a key point for modification to enhance potency and introduce selectivity. In the development of Janus kinase 3 (JAK3) inhibitors, introducing a carbamoyl (B1232498) group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in inhibitory activity. researchgate.net In another series targeting FGFR, it was hypothesized that introducing a hydrogen bond acceptor at the 5-position could form a favorable interaction with the target protein. nih.gov Furthermore, attaching a diarylurea moiety to the C5-position via an oxygen linker was a successful strategy for developing potent CDK8 inhibitors. nih.gov
C2-Position: The C2-position of the pyrrole (B145914) ring has also been a site for derivatization. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This work demonstrated that attaching an amide linkage at C2 allows for the exploration of SAR by varying the amine component, which can impact both potency and selectivity. nih.gov
N1-Position (Pyrrole NH): The hydrogen on the pyrrole nitrogen is a crucial hydrogen bond donor that often interacts with the target protein. While methylation of this nitrogen in a related pyrrolo[3,2-b]pyridine scaffold was found to be inactive, this position remains a site for potential modification to modulate physicochemical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For pyrrolo[2,3-b]pyridine and related scaffolds, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.comnih.gov
These studies involve several key steps:
Data Set Collection: A series of analogues with a range of biological activities (e.g., pIC50 values) is compiled. tandfonline.com
Molecular Alignment: The compounds in the dataset are aligned based on a common substructure or their docked conformation in the target's active site. tandfonline.com
Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in these fields with the changes in biological activity. researchgate.net
The resulting 3D-QSAR models can be visualized as contour maps, which provide crucial insights for rational drug design. These maps highlight regions where certain properties are favorable or unfavorable for activity. tandfonline.com
Green Contours: Indicate regions where bulky (sterically favored) groups increase activity.
Yellow Contours: Indicate regions where bulky groups decrease activity.
Blue Contours: Show where positive electrostatic potential (electron-withdrawing groups) is beneficial.
Red Contours: Show where negative electrostatic potential (electron-donating groups) is beneficial.
Such models have proven valuable in predicting the inhibitory activity of new compounds and providing a structural basis for the observed SAR, guiding the design of more potent inhibitors. nih.govresearchgate.net
Design Principles for Modulating Selectivity and Potency within the Pyrrolo[2,3-b]pyridine Class
Based on extensive SAR and modeling studies, several key design principles have emerged for optimizing inhibitors based on the this compound scaffold.
The Hinge-Binding Core: The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly effective hinge-binder. The N7 atom of the pyridine (B92270) ring and the N1-H of the pyrrole ring typically form two crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. researchgate.net Maintaining this interaction is fundamental for potency.
Exploiting the Hydrophobic Pocket: The 3-phenyl substituent is essential for achieving high potency by occupying a hydrophobic region. The activity can be fine-tuned by decorating this phenyl ring with small substituents (e.g., methoxy groups) to optimize van der Waals and hydrophobic interactions. nih.gov Replacing the phenyl ring with other aromatic systems, like pyridine, can sometimes provide additional beneficial interactions and significantly boost potency. nih.gov
Achieving Selectivity: Selectivity among different kinases can be achieved by exploiting subtle differences in their ATP-binding sites. For instance, increasing the bulk of the substituents on the 3-phenyl ring can prevent effective binding to one kinase isoform (e.g., IKKβ) while being tolerated by another (IKKα), thereby conferring selectivity. mdpi.comresearchgate.net
Vector-Based Elaboration: Positions such as C5 provide vectors for further elaboration into solvent-exposed regions or adjacent pockets. Adding groups at this position, such as carboxamides or linked aromatic systems, can form additional hydrogen bonds or hydrophobic interactions, leading to substantial gains in potency and selectivity. researchgate.netnih.gov
Mechanistic Investigations of Biological Interactions for Pyrrolo 2,3 B Pyridine Derivatives
Identification of Specific Biological Targets for Substituted Pyrrolo[2,3-b]pyridines
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of a wide array of biological targets, primarily within the protein kinase family. The strategic modification of this core structure has led to the development of compounds with high affinity and selectivity for specific enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone for a multitude of kinase inhibitors, targeting enzymes that are often dysregulated in various cancers and other diseases. nih.govrsc.org
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent FGFR inhibitors. nih.govrsc.org Abnormal activation of the FGFR signaling pathway is a key factor in the progression of many tumors. rsc.org One notable derivative, compound 4h , demonstrated pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org This inhibitory action blocks the downstream RAS–MEK–ERK and PI3K–Akt signaling pathways, which are crucial for cancer cell proliferation and survival. nih.gov
c-Met: The mesenchymal-epithelial transition factor (c-Met) is another receptor tyrosine kinase for which 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant inhibitory potential. sci-hub.seresearchgate.net Dysregulation of the c-Met signaling pathway is linked to various proliferative diseases. sci-hub.se Studies have identified derivatives with strong c-Met kinase inhibition, with one compound exhibiting an IC50 of 22.8 nM. researchgate.net
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a key target in the study of Alzheimer's disease (AD) due to its role in tau protein hyperphosphorylation. nih.gov Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as potent GSK-3β inhibitors. nih.govnih.gov For instance, compound S01 was found to inhibit GSK-3β with a remarkable IC50 of 0.35 nM. nih.gov Another derivative, B10 , also potently inhibited GSK-3β with an IC50 of 66 nM. nih.gov
Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a vital target for cancer therapy. nih.govresearchgate.net A specific 1H-pyrrolo[2,3-b]pyridine derivative was discovered to be a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. nih.gov Another selective CDK8 inhibitor, compound 46 , showed a strong inhibitory effect with an IC50 of 57 nM. nih.gov
Other Kinases: The versatility of this scaffold extends to other important kinases, including Janus kinase 3 (JAK3), which is involved in immune responses, and Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer. researchgate.netresearchgate.netnih.gov
While direct inhibition of Poly (ADP-ribose) polymerase (PARP) by this specific scaffold is less documented, the interplay with pathways targeted by pyrrolo[2,3-b]pyridine derivatives is significant. For instance, combination therapies involving FGFR inhibitors and PARP inhibitors are being explored for their synthetic lethal effects in cancer treatment.
The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives is rooted in their specific interactions within the ATP-binding pocket of target kinases. The core scaffold acts as a "hinge binder," forming critical hydrogen bonds that mimic the binding of the adenine (B156593) portion of ATP. nih.govmdpi.com
For FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus forms two crucial hydrogen bonds with the backbone carbonyl of residue E562 and the NH group of residue A564 in the hinge region. nih.govrsc.org Phenyl groups attached to the scaffold occupy a hydrophobic pocket, where they establish further interactions, such as π-π stacking with residue F489. nih.gov Substitutions on the scaffold can be tailored to form additional hydrogen bonds; for example, a trifluoromethyl group at the 5-position can interact with G485, significantly enhancing inhibitory activity. nih.gov
Similarly, in c-Met, the pyrrolo[2,3-b]pyridine group forms two hydrogen bonds with the hinge residue Met1160. sci-hub.se For GSK-3β inhibitors, the scaffold maintains key hydrogen bonding with residues ASP-133 and VAL-135, while other parts of the molecule can form additional hydrogen bonds with LYS-85. nih.gov
By binding to and inhibiting receptor tyrosine kinases like FGFR and c-Met, these derivatives prevent the receptor's dimerization and subsequent autophosphorylation. This action effectively blocks the initiation of downstream signaling cascades that are essential for cell growth, proliferation, and migration. nih.gov
In the context of CDK8, inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative leads to the indirect inhibition of β-catenin activity. nih.govresearchgate.net This results in the downregulation of the WNT/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer. nih.gov For GSK-3β, its inhibition leads to an increase in β-catenin abundance and a reduction in the hyperphosphorylation of tau protein, both of which are key therapeutic goals in Alzheimer's disease. nih.gov
Computational Modeling of Ligand-Target Interactions: Molecular Docking and Molecular Dynamics Simulations
Computational methods are indispensable tools for understanding and optimizing the interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and their biological targets. Molecular docking and molecular dynamics (MD) simulations have been extensively used to predict and validate the binding modes of these inhibitors. sci-hub.senih.gov
Docking studies have successfully elucidated the binding poses of these compounds in the active sites of FGFR1, c-Met, GSK-3β, and JAK3. nih.govsci-hub.senih.govnih.gov These studies confirm the crucial role of the pyrrolo[2,3-b]pyridine core as a hinge binder and help rationalize the structure-activity relationships (SAR) observed experimentally. nih.govmdpi.com For example, docking of compound 4h into the FGFR1 active site revealed the key hydrogen bonds and hydrophobic interactions responsible for its high potency. nih.gov
MD simulations provide further insights into the stability of the ligand-protein complex over time. sci-hub.senih.gov Studies on c-Met inhibitors have used 100-nanosecond MD simulations to confirm the stability of newly designed compounds within the enzyme's active site. sci-hub.se Furthermore, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to explore the structural requirements for inhibitory activity and to design novel inhibitors with improved potency. sci-hub.senih.gov
Elucidation of Molecular Mechanisms of Action (e.g., ATP-competitive inhibition)
The predominant molecular mechanism of action for 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is ATP-competitive inhibition. nih.gov The structural resemblance of the 7-azaindole (B17877) scaffold to adenine allows these molecules to fit into the ATP-binding site of kinases. By occupying this site, they prevent the binding of the natural substrate, ATP, thereby blocking the transfer of a phosphate (B84403) group to downstream protein substrates. This inhibition of phosphotransferase activity halts the signal transduction cascade mediated by the kinase. nih.gov
The effectiveness of this competitive inhibition is demonstrated by the low nanomolar and even sub-nanomolar IC50 values achieved by many derivatives against their target kinases. nih.govnih.gov
Cellular and Biochemical Pathway Perturbations Induced by Pyrrolo[2,3-b]pyridine Analogues
The inhibition of specific kinases by these derivatives triggers significant downstream effects on cellular and biochemical pathways.
In Cancer Cells: Inhibition of FGFR by derivatives like 4h leads to a cascade of anti-cancer effects, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and significant suppression of cell migration and invasion. nih.govrsc.org Similarly, CDK8 inhibition results in cell cycle arrest at the G2/M and S phases, preventing cancer cells from dividing. nih.gov
In Neuronal Cells: In the context of Alzheimer's disease, GSK-3β inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to decrease the phosphorylation of tau protein at the Ser396 site. nih.gov They also up-regulate β-catenin and neurogenesis-related markers, which effectively promotes the outgrowth of neuronal neurites, a crucial process for neuronal health and repair. nih.govnih.gov
In Immune Cells: Derivatives targeting JAK3 can modulate the interleukin-2 (B1167480) (IL-2) signaling pathway, leading to an immunomodulating effect on T-cell proliferation. researchgate.netnih.gov This highlights their potential use in treating immune-related diseases. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable).There is no information regarding the synthesis of chiral derivatives of 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine or any related Circular Dichroism spectroscopy studies.
Due to the absence of this critical and specific data, the generation of the requested article with the required level of detail and scientific accuracy is not feasible at this time.
Computational and Theoretical Studies of 4 Bromo 3 Phenyl 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For a molecule like 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine, DFT would be used to determine its optimized molecular geometry, providing precise bond lengths and angles. These calculations would also yield the molecule's total electronic energy, which is a measure of its stability.
Furthermore, DFT is instrumental in predicting reactivity. By calculating various electronic properties such as ionization potential, electron affinity, and chemical hardness, researchers can infer how the molecule is likely to behave in chemical reactions. These parameters are crucial for understanding the molecule's potential as a synthetic building block or its interactions in a biological system. For instance, a recent DFT study on a series of novel pyrrolo[2,3-b]pyridine derivatives highlighted the role of frontier molecular orbitals in their potential anticancer activity, showcasing the predictive power of this method. ajchem-a.com
Molecular Electrostatic Potential (MEP) Surface Analysis and Frontier Molecular Orbital (FMO) Theory Applications
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. For this compound, an MEP map would illustrate regions of positive and negative electrostatic potential. The electron-rich areas, typically colored in shades of red, would indicate likely sites for electrophilic attack, while the electron-poor regions, shown in blue, would represent sites susceptible to nucleophilic attack. This visual representation is invaluable for predicting intermolecular interactions, including hydrogen bonding and halogen bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For the target compound, FMO analysis would identify the spatial distribution of these orbitals, providing insights into its reactivity and electronic transitions.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule is critical to its function. This compound has a degree of conformational flexibility, primarily due to the rotation of the phenyl group relative to the pyrrolopyridine core. Conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting conformation.
The goal of this analysis is to identify the most stable conformation, known as the global energy minimum, as well as any other low-energy conformers. This is achieved through energy minimization calculations. Understanding the preferred conformation is essential, as it dictates how the molecule will interact with other molecules, including biological targets like enzymes or receptors.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be performed. These predicted shifts, when compared to experimental data, can help confirm the structure of the synthesized molecule.
Similarly, the prediction of vibrational frequencies using methods like DFT can generate a theoretical infrared (IR) and Raman spectrum. By comparing the calculated vibrational modes with an experimental spectrum, researchers can assign specific peaks to the corresponding molecular vibrations, providing a deeper understanding of the molecule's structural and bonding characteristics.
Reaction Mechanism Elucidation through Transition State Calculations
Should this compound be involved in a chemical reaction, computational chemistry can be used to elucidate the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition state calculations are used to determine the energy barrier of a reaction, also known as the activation energy. A lower activation energy indicates a faster reaction. By mapping out the entire reaction pathway, chemists can gain a detailed understanding of how the reaction proceeds, which is crucial for optimizing reaction conditions and predicting the formation of byproducts.
Conclusion and Future Research Directions
Synthesis and Reactivity Challenges and Opportunities for Highly Substituted Pyrrolo[2,3-b]pyridines
The synthesis of highly substituted pyrrolo[2,3-b]pyridines, including the title compound, presents both hurdles and prospects. A primary challenge lies in achieving regioselectivity during functionalization. The pyrrolo[2,3-b]pyridine core has multiple reactive sites, and controlling the position of new substituents requires sophisticated synthetic strategies. For instance, oxidative addition of palladium catalysts can occur preferentially at different positions, necessitating a carefully planned sequence of reactions, such as introducing an amino group before iodination to direct subsequent cross-coupling reactions. nih.gov
Key opportunities for advancement include:
Development of Novel Catalytic Systems: New catalysts that offer greater selectivity for specific C-H functionalization or cross-coupling reactions on the 7-azaindole (B17877) nucleus would streamline the synthesis of complex derivatives.
Flow Chemistry and Automation: Implementing continuous flow methodologies could improve reaction efficiency, safety, and scalability, allowing for the rapid generation of diverse libraries of substituted pyrrolo[2,3-b]pyridines for screening.
Exploring Greener Synthetic Routes: Future work should focus on developing more environmentally benign synthetic methods that reduce waste and avoid harsh reagents, aligning with the principles of green chemistry.
Overcoming challenges in deprotection steps, such as those encountered with the trimethylsilylethoxymethyl (SEM) group, is also crucial. nih.gov The release of byproducts like formaldehyde (B43269) can lead to unwanted side reactions, highlighting the need for more robust and orthogonal protecting group strategies. nih.gov
Advancements in Computational Methodologies for Rational Design and Prediction
Computational chemistry has become an indispensable tool for accelerating drug discovery programs involving pyrrolo[2,3-b]pyridine derivatives. Molecular docking studies, for example, have been successfully used to predict the binding modes of these compounds within the active sites of target proteins like Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com These in silico methods provide crucial insights that guide the rational design of more potent and selective inhibitors.
Future advancements in this area are expected to focus on:
Enhanced Predictive Power: The integration of artificial intelligence and machine learning algorithms with quantum mechanical calculations will lead to more accurate predictions of binding affinities, ADME (absorption, distribution, metabolism, and excretion) properties, and potential off-target effects.
Dynamic Simulations: Molecular dynamics simulations can offer a more realistic picture of the ligand-receptor interactions over time, accounting for protein flexibility and the role of solvent molecules, which is often missed in static docking models.
De Novo Design: Advanced algorithms for de novo drug design will enable the creation of entirely new pyrrolo[2,3-b]pyridine-based structures tailored to specific biological targets, potentially uncovering novel chemical space with desirable therapeutic properties.
These computational approaches, when used in concert with experimental validation, will significantly reduce the time and cost associated with bringing new therapeutic agents to the clinic.
Emerging Biological Targets and Unexplored Therapeutic Areas for Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing inhibitory activity against a wide range of biological targets. researchgate.net This core is present in inhibitors of kinases such as FGFR, GSK-3β, B-RAF, and CDK8, making it highly relevant for oncology and neurodegenerative diseases like Alzheimer's. nih.govrsc.orgnih.govnih.govacs.org
| Biological Target | Therapeutic Area | Key Findings |
| FGFR (Fibroblast Growth Factor Receptor) | Cancer | Derivatives show potent, low-nanomolar inhibitory activity against FGFR1-3, inhibiting cancer cell proliferation and migration. nih.govrsc.org |
| GSK-3β (Glycogen Synthase Kinase-3β) | Alzheimer's Disease | Potent inhibitors have been developed that reduce tau protein hyperphosphorylation and promote neurite outgrowth. nih.gov |
| B-RAF | Cancer (Melanoma) | Novel compounds have been designed as potent inhibitors of the V600E mutant of B-RAF kinase. nih.gov |
| CDK8 (Cyclin-Dependent Kinase 8) | Colorectal Cancer | A potent Type II inhibitor was discovered that downregulates the WNT/β-catenin signaling pathway. acs.org |
| CSF1R (Colony-Stimulating Factor 1 Receptor) | Cancer, Inflammatory Diseases | The scaffold is a key component of inhibitors like Pexidartinib and is used to develop new analogs with improved potency. nih.govacs.org |
| PDE4B (Phosphodiesterase 4B) | CNS Diseases | Selective inhibitors have been developed with potential applications in treating neuroinflammatory conditions. nih.gov |
Future research should venture into currently unexplored therapeutic areas. The anti-inflammatory and immunomodulatory potential of this scaffold suggests possible applications in autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, given the prevalence of this core in kinase inhibitors, there is an opportunity to investigate its efficacy against other kinase families implicated in metabolic disorders or rare genetic diseases. The ability of some analogs to intercalate with DNA also opens avenues for their investigation as novel anti-infective agents against bacterial or viral pathogens. researchgate.net
Potential for 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Building Block in Organic Chemistry
The structure of this compound makes it an exceptionally valuable building block for organic synthesis. The presence of the bromine atom at the 4-position provides a reactive handle for a wide array of cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. nih.gov
This strategic placement allows for late-stage diversification, where a common intermediate can be transformed into a large library of distinct final products. The utility of bromo-substituted heterocycles is well-established in reactions such as:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl or heteroaryl groups. nih.govnih.gov
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines. nih.gov
Sonogashira Coupling: Introduction of alkyne moieties, which can be further functionalized.
Heck and Stille Couplings: Creation of complex carbon skeletons through reactions with alkenes or organostannanes.
The phenyl group at the 3-position provides steric and electronic influence that can be exploited to control the reactivity of the scaffold, while the pyrrole (B145914) nitrogen offers another site for substitution, further enhancing the synthetic versatility of the molecule. This compound is therefore a powerful platform for generating novel, complex molecules for medicinal chemistry and materials science applications.
Interdisciplinary Research Avenues at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The unique properties of the pyrrolo[2,3-b]pyridine nucleus extend beyond medicine, opening up exciting interdisciplinary research opportunities. The intersection of organic synthesis, chemical biology, and materials science provides a fertile ground for innovation.
Chemical Biology: The 7-azaindole scaffold can be incorporated into chemical probes to study biological systems. nih.gov By attaching fluorescent tags or photoaffinity labels to the this compound core, researchers can design tools to visualize and identify the protein targets of bioactive small molecules within living cells.
Materials Science: The rigid, planar structure and rich electronic properties of fused heterocyclic systems are desirable for the development of novel organic electronic materials. Derivatives of this compound could be explored for applications in:
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs)
Bioconjugation and Drug Delivery: The synthetic handles on the molecule allow for its conjugation to biomolecules, such as peptides or antibodies, or to nanoparticles. This could enable targeted drug delivery systems that selectively transport a therapeutic payload to diseased tissues, improving efficacy and reducing side effects.
The continued exploration of this compound at these scientific interfaces promises to yield not only new medicines but also advanced materials and powerful tools for biological discovery.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via cross-coupling reactions. A common approach involves:
- Sonogashira Coupling : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in THF/amine solvent systems. Purification is achieved via silica gel chromatography (heptane/ethyl acetate, 8:2) to yield the product (36–51% yield) .
- Methylation : Introducing a methyl group using NaH and methyl iodide in THF at 0°C to room temperature, followed by hydrolysis and crystallization (75% yield) .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and aromaticity. For example, NH protons appear as broad singlets (~12.40 ppm), and aromatic protons show distinct coupling patterns .
- Chromatography : Silica gel flash column chromatography (e.g., dichloromethane/ethyl acetate, 90:10) to ensure purity (>98%) .
Advanced Research Questions
Q. How can regioselectivity challenges in nitration or halogenation be addressed?
Regioselectivity in nitration is influenced by electronic effects. For example:
- Nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine using concentrated HNO₃ at 0°C predominantly targets the 3-position due to electron-withdrawing effects of the bromine .
- Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps, reducing trial-and-error experimentation .
Q. What strategies improve low yields in cross-coupling reactions?
- Catalyst Optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., XPhos) to enhance stability and reactivity in Suzuki-Miyaura couplings .
- Solvent and Temperature Control : Elevated temperatures (105°C) in dioxane/water mixtures improve boronic acid coupling efficiency (87–94% yield) .
- Purification Adjustments : Gradient elution in chromatography (e.g., heptane to ethyl acetate) resolves co-eluting impurities .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Substituent Effects : Introducing electron-donating groups (e.g., methoxy) at the 5-position enhances kinase inhibition by modulating π-π stacking in ATP-binding pockets .
- Bioisosteric Replacement : Replacing bromine with trifluoromethyl groups (as in 6c) improves metabolic stability without sacrificing binding affinity .
Q. What computational tools predict reactivity for derivative synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., via ICReDD) identify transition states and intermediates, narrowing optimal conditions for novel reactions .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) evaluates binding modes of derivatives to target proteins, prioritizing synthesis of high-affinity candidates .
Methodological Challenges and Solutions
Q. How to resolve conflicting NMR data in structural confirmation?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Isotopic Labeling : -labeling clarifies nitrogen-containing heterocycles, resolving overlapping signals in pyrrolo-pyridine cores .
Q. What are common side reactions during halogenation, and how are they mitigated?
- Overhalogenation : Excess bromine may lead to di-substitution. Controlled stoichiometry (1.1 eq Br₂) and low temperatures (0°C) limit this .
- Ring Opening : Harsh conditions (e.g., HBr/AcOH) can degrade the pyrrolo-pyridine scaffold. Switching to milder reagents (NBS in DMF) preserves the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
